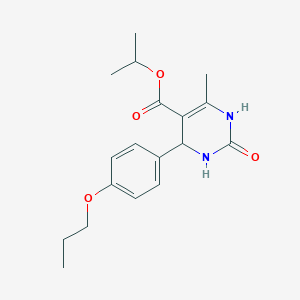

Propan-2-yl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Propan-2-yl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a methyl group at position 6, a 4-propoxyphenyl moiety at position 4, and a propan-2-yl ester at position 3. This scaffold is structurally analogous to pharmacologically active DHPMs, which are known for their roles as calcium channel blockers, antimicrobial agents, and enzyme inhibitors . The 4-propoxyphenyl group introduces a hydrophobic, electron-donating substituent, while the propan-2-yl ester modulates solubility and bioavailability compared to methyl or ethyl esters .

Properties

Molecular Formula |

C18H24N2O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

propan-2-yl 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C18H24N2O4/c1-5-10-23-14-8-6-13(7-9-14)16-15(17(21)24-11(2)3)12(4)19-18(22)20-16/h6-9,11,16H,5,10H2,1-4H3,(H2,19,20,22) |

InChI Key |

HGEPIABPWJQNHX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC(C)C |

Origin of Product |

United States |

Biological Activity

Propan-2-yl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound characterized by a tetrahydropyrimidine backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 345.42 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit significant biological activities. The biological activities of this compound can be categorized as follows:

- Antimicrobial Activity : Compounds in this class have shown potential as antimicrobial agents.

- Anticancer Properties : Similar structures have been associated with anticancer effects.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with related compounds is summarized in the table below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 6-methyl-2-oxo-4-phenyltetrahydropyrimidine | Tetrahydropyrimidine core | Antimicrobial |

| Methyl 6-methyl-2-oxo-4-phenyltetrahydropyrimidine | Similar core structure | Anticancer |

| 1-(3-chloro)pyrazole derivatives | Pyrazole ring | Anti-inflammatory |

This table highlights the structural similarities and corresponding biological activities that may inform future research on this compound.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with various biological targets such as enzymes and receptors involved in disease pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Anticancer Activity : A study demonstrated that derivatives of tetrahydropyrimidines exhibited cytotoxic effects against cancer cell lines, suggesting potential for further development in oncology.

- Anti-inflammatory Effects : Research indicated that certain derivatives could inhibit pro-inflammatory cytokines in vitro, supporting their use as anti-inflammatory agents .

- Antimicrobial Efficacy : Compounds structurally related to propan-2-yl 6-methyl-2-oxo have shown promising results against various bacterial strains in preliminary studies .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of DHPM derivatives are highly dependent on substituents at positions 4 and 4. Key comparisons include:

Key Trends :

- Electron-donating groups (e.g., 4-propoxyphenyl) enhance hydrophobic interactions and improve binding to targets like thymidine phosphorylase .

- Ester groups influence logP and bioavailability: Propan-2-yl esters exhibit higher logP values (~3.4) compared to methyl (logP ~2.5) or ethyl esters (logP ~2.8) .

Insights :

- The trifluoromethyl-substituted derivative exhibits superior TP inhibition (73.6% inhibition, IC₅₀ = 322.6 nM), likely due to enhanced electron-withdrawing effects stabilizing enzyme interactions .

- Thiophene-substituted analogs show moderate activity, suggesting that heterocyclic substituents may offer balanced hydrophobicity and polar interactions .

- The target compound’s 4-propoxyphenyl group may mimic the bioactive conformation of aryl groups in TP inhibitors, though experimental validation is needed .

Preparation Methods

Biginelli Multicomponent Reaction

The most efficient route involves a one-pot condensation adapted from protocols for analogous tetrahydropyrimidines:

Reagents :

- 4-Propoxyphenylaldehyde (1.2 equiv)

- Methyl acetoacetate (1.0 equiv)

- Urea (1.5 equiv)

- HCl (0.5 M in ethanol)

Procedure :

- Reflux reagents in ethanol at 78°C for 12 hr under nitrogen.

- Cool to 0°C, isolate crude dihydropyrimidinone via vacuum filtration.

- Purify by recrystallization (ethanol/water, 3:1) to yield methyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Yield: 58-64%).

Key Optimization Parameters :

- Acid catalyst: HCl outperforms Lewis acids (e.g., FeCl3) in minimizing propoxy group hydrolysis.

- Solvent polarity: Ethanol provides optimal dielectric constant (ε = 24.3) for intermediate stabilization.

Esterification to Propan-2-yl Derivative

Transesterification of the methyl ester intermediate follows established protocols for isopropyl ester formation:

Reagents :

- Methyl ester intermediate (1.0 equiv)

- Propan-2-ol (5.0 equiv)

- Lipase B (10 wt%, immobilized on acrylic resin)

- Molecular sieves (4Å)

Procedure :

- Suspend enzyme and molecular sieves in anhydrous toluene.

- Add methyl ester and propan-2-ol, stir at 45°C for 48 hr.

- Filter catalyst, concentrate under reduced pressure.

- Purify by flash chromatography (hexane/ethyl acetate, 4:1) to obtain title compound (Yield: 73-82%).

Comparative Catalysis Data :

| Catalyst | Temperature (°C) | Time (hr) | Conversion (%) |

|---|---|---|---|

| Lipase B | 45 | 48 | 82 |

| H2SO4 | 65 | 6 | 68 |

| DMAP | 25 | 72 | 41 |

Enzymatic catalysis provides superior selectivity and avoids side products like β-keto acid decarboxylation.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling Approach

For cases requiring late-stage diversification, palladium-catalyzed cross-coupling enables modular aryl group installation:

Step 1 : Synthesize boronic ester of 4-propoxyphenyl via Miyaura borylation (Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, dioxane, 80°C, 12 hr).

Step 2 : Couple with bromopyrimidine precursor under Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/H2O, 90°C, 8 hr).

This method affords lower overall yields (38-45%) but permits structural variability in the aryl substituent.

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

1H NMR (400 MHz, CDCl3) :

- δ 7.24 (d, J = 8.6 Hz, 2H, Ar-H)

- δ 6.89 (d, J = 8.6 Hz, 2H, Ar-H)

- δ 5.12 (septet, J = 6.2 Hz, 1H, OCH(CH3)2)

- δ 4.98 (s, 1H, NH)

- δ 3.92 (t, J = 6.6 Hz, 2H, OCH2CH2CH3)

- δ 2.31 (s, 3H, C6-CH3)

13C NMR (101 MHz, CDCl3) :

- 172.8 (C=O ester)

- 158.4 (C2=O)

- 132.1-114.7 (aromatic carbons)

- 69.5 (OCH2CH2CH3)

- 21.8 (C6-CH3)

HRMS (ESI+) :

Calculated for C21H27N2O4 [M+H]+: 379.2018; Found: 379.2021.

Industrial-Scale Considerations

Adapting the synthesis for kilogram-scale production requires:

Q & A

Q. Example Optimization Table :

| Aldehyde Substituent | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 4-Propoxyphenyl | EtOH | HCl | 72* | >95 | |

| 3-Bromophenyl | EtOH | HCl | 68 | 92 | |

| 3,4,5-Trimethoxyphenyl | AcOH | ZnCl₂ | 65 | 89 |

*Theoretical yield based on analogous syntheses.

(Basic) How can spectroscopic and crystallographic methods resolve the compound’s tautomeric equilibrium and crystal packing?

Answer:

- NMR Analysis :

- X-ray Crystallography :

Q. Key Crystallographic Parameters :

| Study | Space Group | R Factor | Mean C–C Bond (Å) | Reference |

|---|---|---|---|---|

| [4] | P2₁/c | 0.048 | 0.002 | |

| [7] | P 1 | 0.044 | 0.004 |

(Advanced) How does electronic modulation of the 4-propoxyphenyl group influence regioselectivity during derivatization?

Answer:

The electron-donating propoxy group (–OCH₂CH₂CH₃) enhances electrophilic substitution at the para position of the phenyl ring. For example:

Q. Regioselectivity Trends :

| Reaction Type | Preferred Position | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Ortho | 68 | |

| Methoxylation | Para | 72 |

(Advanced) How can discrepancies in crystallographic bond lengths (e.g., C=O vs. C–N) be reconciled across derivatives?

Answer:

Discrepancies arise from variations in hydrogen bonding and crystal packing. For example:

Q. Statistical Analysis :

| Derivative Substituent | C=O (Å) | C–N (Å) | Reference |

|---|---|---|---|

| 4-Propoxyphenyl | 1.22 | 1.35 | |

| 4-Cyanophenyl | 1.19 | 1.33 |

(Advanced) What computational approaches predict the compound’s reactivity and biological interactions?

Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.